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Compound of Interest

Compound Name: 5-Formyl-8-hydroxycarbostyril

Cat. No.: B045642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

5-Formyl-8-hydroxycarbostyril, a significant metabolite of the β2-adrenergic agonist,

procaterol. Due to the limited availability of directly published spectra for this specific

compound, this guide also includes data for its closely related tautomer, 8-hydroxyquinoline-5-

carbaldehyde, to provide valuable comparative insights for researchers.

Compound Identification
Systematic Name

8-hydroxy-2-oxo-1,2-dihydroquinoline-5-

carbaldehyde

Common Name 5-Formyl-8-hydroxycarbostyril

CAS Number 68304-21-2

Molecular Formula C₁₀H₇NO₃

Molecular Weight 189.17 g/mol

Spectroscopic Data
Comprehensive spectroscopic data for 5-Formyl-8-hydroxycarbostyril is not readily available

in public databases. It has been identified as a metabolite of procaterol through mass
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fragmentography, a specialized mass spectrometry technique. While the full spectra from these

metabolic studies are not published, the fragmentation patterns are key to its identification.

To facilitate research and characterization, we present spectroscopic data for the closely

related and more extensively studied tautomer, 8-hydroxyquinoline-5-carbaldehyde. This data

can serve as a valuable reference for identifying the characteristic signals of the shared

quinoline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
of 8-hydroxyquinoline-5-carbaldehyde
Table 1: ¹H NMR Data of 8-hydroxyquinoline-5-carbaldehyde

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.16 s 1H, -CHO

9.71 dd 1.6, 8.4 1H, Ar-H

8.89 dd 1.6, 4.0 1H, Ar-H

8.02 d 8.0 1H, Ar-H

7.69 q 4.0 1H, Ar-H

7.30 d 8.0 1H, Ar-H

Solvent: CDCl₃,

Frequency: 400 MHz

Table 2: ¹³C NMR Data of 8-hydroxyquinoline-5-carbaldehyde
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Chemical Shift (δ) ppm Assignment

193.1 -CHO

160.5 Ar-C

149.9 Ar-C

141.1 Ar-C

138.9 Ar-C

133.9 Ar-C

127.7 Ar-C

125.5 Ar-C

123.4 Ar-C

111.7 Ar-C

Solvent: DMSO-d₆, Frequency: 400 MHz

Mass Spectrometry (MS) Data
While a full mass spectrum for 5-Formyl-8-hydroxycarbostyril is not publicly available, its

identity as a metabolite was confirmed by mass fragmentography. This technique involves

monitoring specific fragment ions characteristic of the molecule. For the parent compound,

procaterol, and its metabolites, trimethylsilylated derivatives are often analyzed by GC-MS.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 5-Formyl-8-
hydroxycarbostyril are not explicitly published. However, standard methodologies for NMR,

IR, and MS would be employed. The following are generalized protocols based on standard

laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of 5-Formyl-8-hydroxycarbostyril would be

dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be

used.

¹H NMR Acquisition: Standard proton spectra would be acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Carbon spectra, including broadband decoupled and potentially DEPT

(Distortionless Enhancement by Polarization Transfer) experiments, would be run to identify

all carbon environments.

Data Processing: The raw data (Free Induction Decay - FID) would be Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound would be mixed

with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated

Total Reflectance (ATR) accessory could be used.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

Data Acquisition: The spectrum would be recorded over the mid-IR range (typically 4000-400

cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background

spectrum of the pure KBr pellet or the empty ATR crystal would be subtracted.

Mass Spectrometry (MS)
Sample Preparation: The sample would be dissolved in a suitable volatile solvent (e.g.,

methanol, acetonitrile). For GC-MS analysis of procaterol metabolites, derivatization to form

trimethylsilyl (TMS) ethers is a common practice to increase volatility.

Instrumentation: A mass spectrometer, often coupled with a chromatographic separation

technique like Gas Chromatography (GC) or Liquid Chromatography (LC), would be used.

Ionization: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI)

is typical for LC-MS.
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Data Acquisition: The instrument would be set to scan over a relevant mass-to-charge (m/z)

range. For structural elucidation, tandem mass spectrometry (MS/MS) would be performed

to obtain fragmentation patterns.

Logical Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

synthesized or isolated compound like 5-Formyl-8-hydroxycarbostyril.

Spectroscopic analysis workflow for 5-Formyl-8-hydroxycarbostyril.

This guide serves as a foundational resource for professionals engaged in the study and

development of compounds related to 5-Formyl-8-hydroxycarbostyril. While direct

spectroscopic data remains elusive in public domains, the provided information on its tautomer

and generalized experimental protocols offers a solid starting point for further research.

To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data for 5-
Formyl-8-hydroxycarbostyril]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045642#spectroscopic-data-for-5-formyl-8-
hydroxycarbostyril]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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